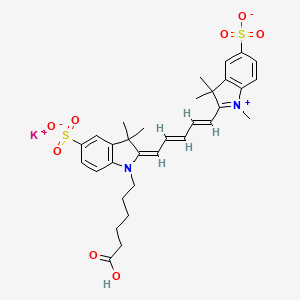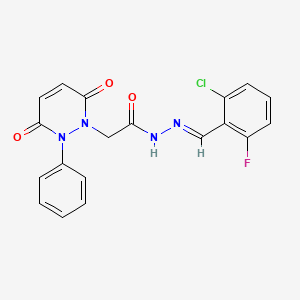
Pde5-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde5-IN-12 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action results in various physiological effects, including vasodilation and smooth muscle relaxation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Pde5-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperature, pressure, and pH to optimize the reaction rate and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Pde5-IN-12 has a wide range of scientific research applications, including:
Wirkmechanismus
Pde5-IN-12 exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By blocking this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate pathway and the subsequent reduction of intracellular calcium levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pde5-IN-12 include sildenafil, tadalafil, vardenafil, and avanafil. These compounds share the same mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5, which may result in distinct therapeutic effects and side effect profiles compared to other inhibitors. Its unique chemical structure also contributes to its potency and efficacy in various applications .
Eigenschaften
Molekularformel |
C19H14ClFN4O3 |
|---|---|
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,6-dioxo-2-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H14ClFN4O3/c20-15-7-4-8-16(21)14(15)11-22-23-17(26)12-24-18(27)9-10-19(28)25(24)13-5-2-1-3-6-13/h1-11H,12H2,(H,23,26)/b22-11+ |
InChI-Schlüssel |
LXSISTAUWOUCBV-SSDVNMTOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)NN=CC3=C(C=CC=C3Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


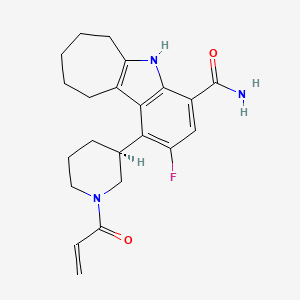
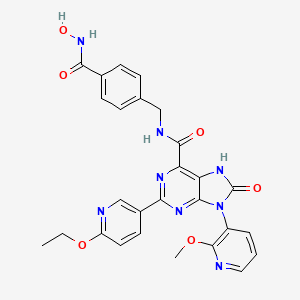
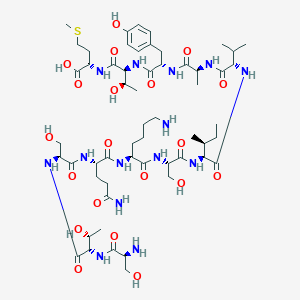



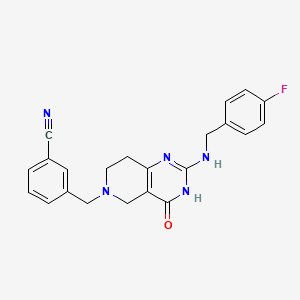
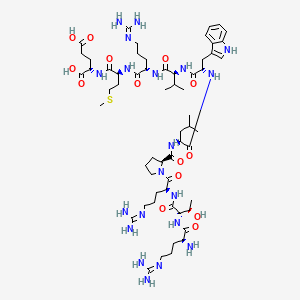

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
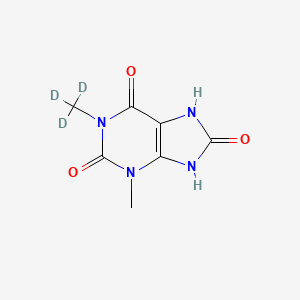
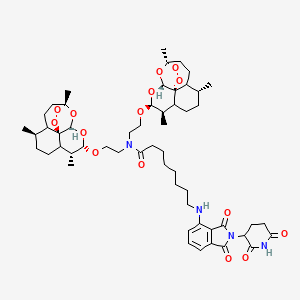
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
